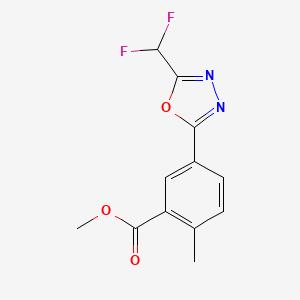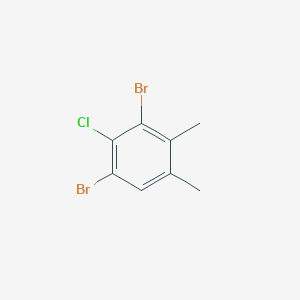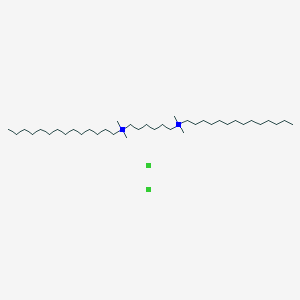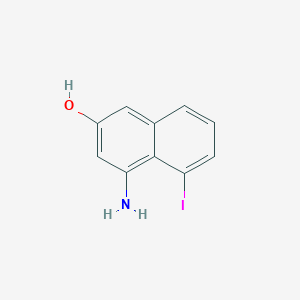
Methyl 5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzoate is a chemical compound that features a difluoromethyl group attached to an oxadiazole ring, which is further connected to a methylbenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzoate typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring. The difluoromethyl group can be introduced using difluoromethylating agents such as ClCF2H or through radical chemistry involving difluorocarbene reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Continuous flow microreactor systems can be employed to enhance reaction efficiency and control .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the benzoate moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoate ring and the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and difluoromethylating agents like ClCF2H. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzoate or oxadiazole rings .
Wissenschaftliche Forschungsanwendungen
Methyl 5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of Methyl 5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The oxadiazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds also contain a difluoromethyl group and an azole ring, making them structurally similar to Methyl 5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzoate.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups share similar chemical properties, such as increased lipophilicity and metabolic stability.
Uniqueness
This compound is unique due to the combination of its difluoromethyl group and oxadiazole ring, which confer specific chemical and biological properties. This combination allows for enhanced binding interactions and stability, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C12H10F2N2O3 |
|---|---|
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
methyl 5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzoate |
InChI |
InChI=1S/C12H10F2N2O3/c1-6-3-4-7(5-8(6)12(17)18-2)10-15-16-11(19-10)9(13)14/h3-5,9H,1-2H3 |
InChI-Schlüssel |
GDMKPLNOINXVBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)C(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)


![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)
![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)



![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)



